Flestolol sulfate is synthesized through chemical processes that involve various reagents and conditions. It falls into the category of beta-adrenergic antagonists, specifically designed to inhibit the action of catecholamines like epinephrine and norepinephrine on beta receptors. This classification is significant due to its therapeutic implications in cardiovascular health, particularly in conditions characterized by excessive sympathetic nervous system activity .
The synthesis of Flestolol sulfate involves several key steps:
This multi-step synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Flestolol sulfate has a complex molecular structure characterized by the following features:
The molecular weight of Flestolol sulfate is approximately 393.43 g/mol, and its structural formula can be represented as follows:
This structure allows for effective interaction with adrenergic receptors, leading to its intended pharmacological effects.
Flestolol sulfate participates in several chemical reactions that are important for its functionality:
These reactions are critical for understanding the compound's behavior in biological systems and its metabolic pathways .
Flestolol sulfate exerts its pharmacological effects primarily through competitive inhibition of beta-adrenergic receptors. The mechanism involves:
Research indicates that this mechanism not only aids in controlling heart rate but also contributes to long-term cardiovascular health by reducing workload on the heart .
Flestolol sulfate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and methods of administration in clinical settings.
Flestolol sulfate has several significant applications in medicine:
Additionally, ongoing research continues to explore potential new applications for Flestolol sulfate in other areas such as anxiety disorders and heart failure management .
Flestolol sulfate (ACC-9089 sulfate) is synthesized via a stereoselective route utilizing epoxide intermediates to ensure precise spatial orientation of its pharmacophore. The core structure features a 3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl 2-fluorobenzoate backbone, where the epoxide ring-opening reaction introduces the critical amino-alcohol segment. This strategy enables regioselective nucleophilic attack by the amine group of the 2-methylpropan-2-ylguanidine moiety on the epoxide carbon, forming the secondary amine linkage essential for β-adrenergic receptor binding [3]. The molecular formula of the free base is C₁₅H₂₂FN₃O₄ (327.35 g/mol), while the sulfate salt form (C₁₅H₂₄FN₃O₈S) exhibits enhanced water solubility (425.43 g/mol) for intravenous administration [3] [7].
Table 1: Key Chemical Properties of Flestolol
Property | Value |
---|---|
Molecular Formula (Base) | C₁₅H₂₂FN₃O₄ |
Molecular Weight (Base) | 327.35 g/mol |
Molecular Formula (Salt) | C₁₅H₂₄FN₃O₈S |
Molecular Weight (Salt) | 425.43 g/mol |
Stereogenic Centers | 1 (Defined configuration) |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 10 |
Topological Polar Surface Area | 197 Ų |
The ultra-short duration of action of flestolol sulfate (elimination half-life: 6.5–7.2 minutes) is engineered through a metabolically labile ester linkage adjacent to the fluorobenzoate moiety. This group serves as a primary substrate for plasma esterases, enabling rapid hydrolysis to inactive metabolites [2] [4]. Structural optimization focused on balancing ester lability with receptor affinity:
Table 2: Pharmacokinetic Parameters of Flestolol Sulfate
Parameter | Value | Method |
---|---|---|
Elimination Half-life | 6.5–7.2 minutes | HPLC of blood samples [4] |
Total Body Clearance | 181 ± 66 mL/min/kg | Constant IV infusion (5 μg/kg/min) |
Volume of Distribution | 1.89 L/kg | |
Steady-State Concentration | 31.1 ± 12.0 ng/mL | 72-hour infusion [4] |
Primary Metabolic Pathway | Plasma esterase hydrolysis | Radiolabeled tracer studies |
Flestolol sulfate belongs to the aryloxyaminopropanol class of β-blockers, where the (S)-configuration at the chiral center is critical for high-affinity binding to β-adrenergic receptors. The fluorobenzoate ester’s spatial orientation influences receptor docking via:
Binding studies show the (S)-enantiomer exhibits a Kᵢ of 2.3 nM for human β₁-adrenoceptors, while the (R)-enantiomer has 48-fold lower affinity (Kᵢ = 110 nM). This enantioselectivity drives the dose-dependent attenuation of isoproterenol-induced tachycardia, with 90.3% blockade achieved at 50 μg/kg/min infusion [2] [3].
Table 3: Beta-Blocking Activity of Flestolol at Different Doses
Flestolol Dose (μg/kg/min) | Reduction in Isoproterenol-Induced Tachycardia (%) |
---|---|
0.5 | 15.1% |
2.5 | 45.9% |
5.0 | 67.0% |
15.0 | 85.9% |
50.0 | 90.3% |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4